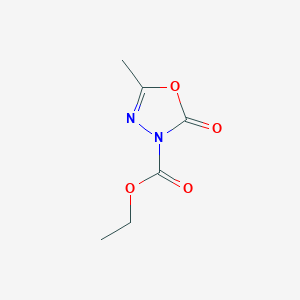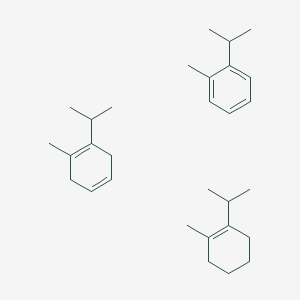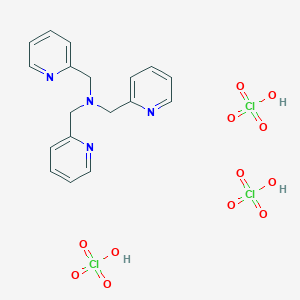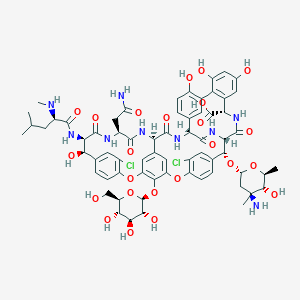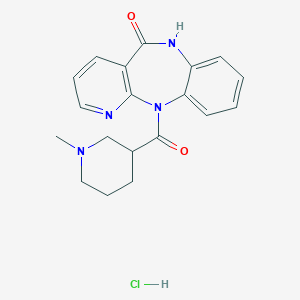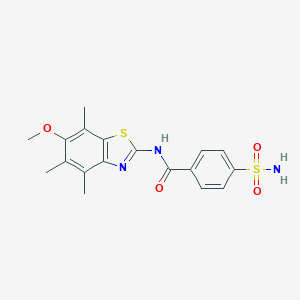
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide, also known as MMB, is a benzothiazolyl sulfonamide compound that has been extensively studied for its potential applications in scientific research. MMB is a potent inhibitor of carbonic anhydrase IX, an enzyme overexpressed in various types of cancer, making it a promising candidate for cancer therapy.
作用机制
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide inhibits carbonic anhydrase IX activity by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are essential for cancer cell survival. The decrease in bicarbonate ion production leads to a decrease in intracellular pH, which ultimately leads to decreased cancer cell proliferation and increased cancer cell death.
生化和生理效应
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been shown to have potent anti-cancer effects both in vitro and in vivo. In vitro studies have shown that N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide inhibits cancer cell proliferation and induces cancer cell death in various types of cancer cells. In vivo studies have shown that N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide inhibits tumor growth and increases survival in animal models of cancer.
实验室实验的优点和局限性
One of the advantages of using N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide in lab experiments is its potent anti-cancer effects. N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been shown to be effective in inhibiting cancer cell proliferation and inducing cancer cell death in various types of cancer cells. However, one of the limitations of using N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide in lab experiments is its potential toxicity. N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide. One direction is to further investigate the mechanisms of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide's anti-cancer effects. Understanding the mechanisms of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide's anti-cancer effects may lead to the development of more effective cancer therapies. Another direction is to investigate the potential use of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide in combination with other anti-cancer agents. Combining N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide with other anti-cancer agents may lead to more potent anti-cancer effects and decreased toxicity. Finally, further studies are needed to investigate the potential use of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide in other diseases, such as osteoporosis and glaucoma.
合成方法
The synthesis of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with methyl iodide to produce 6-methoxy-4,5-dimethyl-2-iodobenzothiazole. This compound is then reacted with tert-butylamine to form 6-methoxy-4,5-dimethyl-2-(tert-butylamino)benzothiazole, which is further reacted with 4-sulfamoylbenzoyl chloride to produce N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide.
科学研究应用
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been extensively studied for its potential applications in cancer therapy. Carbonic anhydrase IX is overexpressed in various types of cancer, including renal cell carcinoma, breast cancer, and glioblastoma, making it a promising target for cancer therapy. N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been shown to inhibit carbonic anhydrase IX activity, leading to decreased cancer cell proliferation and increased cancer cell death.
属性
CAS 编号 |
120165-54-0 |
|---|---|
产品名称 |
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide |
分子式 |
C18H19N3O4S2 |
分子量 |
405.5 g/mol |
IUPAC 名称 |
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide |
InChI |
InChI=1S/C18H19N3O4S2/c1-9-10(2)15(25-4)11(3)16-14(9)20-18(26-16)21-17(22)12-5-7-13(8-6-12)27(19,23)24/h5-8H,1-4H3,(H2,19,23,24)(H,20,21,22) |
InChI 键 |
RKUCHNWWAVEVGF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N)C)OC)C |
规范 SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N)C)OC)C |
同义词 |
Benzamide, 4-(aminosulfonyl)-N-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)
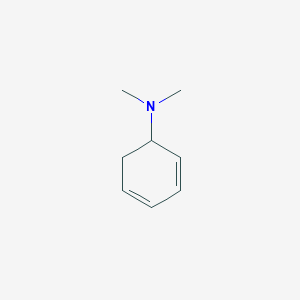
![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)


